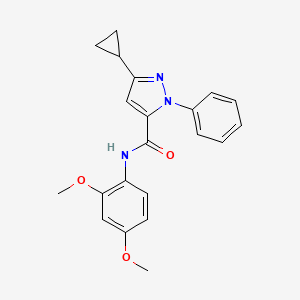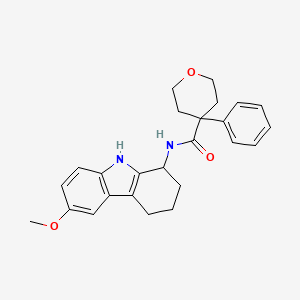![molecular formula C13H8ClF3N2O2 B12163796 2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid CAS No. 55285-40-0](/img/structure/B12163796.png)
2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸は、ピリジンカルボン酸類に属する有機化合物です。この化合物は、カルボン酸基で置換されたピリジン環と、塩素化およびトリフルオロメチル化されたフェニル環に結合したアミノ基の存在を特徴としています。
製法
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリジン環の形成: ピリジン環は、適切な前駆体を含む環化反応によって合成することができます。
カルボン酸基の導入: カルボン酸基は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いた酸化反応によって導入されます。
アミノ基による置換: アミノ基は、求核置換反応によって導入され、多くの場合、アミンを求核剤として使用します。
塩素化およびトリフルオロメチル化されたフェニル環の結合: この手順には、適切なホウ素試薬とパラジウム触媒を用いた鈴木・宮浦カップリングなどのカップリング反応が関与します。
工業生産方法では、これらの合成経路の最適化により収率と純度を高め、大型反応器や連続フロープロセスを使用することがあります。
準備方法
The synthesis of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Substitution with the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amines as nucleophiles.
Attachment of the Chlorinated and Trifluoromethylated Phenyl Ring: This step involves coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムなどの強力な酸化剤を用いて酸化することができ、酸化された誘導体を生成します。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて行うことができ、還元された生成物を生成します。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下でアミノ基が他の求核剤に置き換わります。
カップリング反応: この化合物は、鈴木・宮浦カップリングなどのカップリング反応に関与し、より複雑な分子を形成することができます。
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、触媒(例:パラジウム触媒)などがあります。これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学的研究の応用
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸は、次のような幅広い科学研究に応用されています。
化学: この化合物は、より複雑な有機分子の合成における構成要素として使用されます。また、反応機構の研究や新しい合成方法の開発にも使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物活性を調べられています。新しい医薬品や生物活性化合物の開発に使用されます。
医学: この化合物は、さまざまな疾患の治療における薬剤候補としての潜在的な治療用途について調査されています。
作用機序
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合し、それらの活性を調節することができます。たとえば、代謝経路に関与する特定の酵素の活性を阻害し、細胞プロセスを阻害する可能性があります。 関与する正確な分子標的および経路は、特定の生物学的状況と化合物の相互作用の性質によって異なります。 .
類似化合物の比較
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸は、次のような他の類似化合物と比較することができます。
ピコリン酸(2-ピリジンカルボン酸): ピコリン酸は、カルボン酸基が2位にある3-ピリジンカルボン酸の異性体です。
イソニコチン酸(4-ピリジンカルボン酸): イソニコチン酸は、カルボン酸基が4位にあり、さまざまな医薬品の合成に使用されます。
2-[[2-クロロ-5-(トリフルオロメチル)フェニル]アミノ]-3-ピリジンカルボン酸の独自性は、その特定の置換パターンと、塩素化およびトリフルオロメチル化されたフェニル環の存在にあり、これにより独特の化学的および生物学的性質が得られます。
類似化合物との比較
3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- can be compared with other similar compounds, such as:
Picolinic Acid (2-Pyridinecarboxylic Acid): Picolinic acid is an isomer of 3-pyridinecarboxylic acid with the carboxylic acid group at the 2-position.
Nicotinic Acid (3-Pyridinecarboxylic Acid):
Isonicotinic Acid (4-Pyridinecarboxylic Acid): Isonicotinic acid has the carboxylic acid group at the 4-position and is used in the synthesis of various pharmaceuticals.
The uniqueness of 3-Pyridinecarboxylic acid, 2-[[2-chloro-5-(trifluoromethyl)phenyl]amino]- lies in its specific substitution pattern and the presence of the chlorinated and trifluoromethylated phenyl ring, which imparts distinct chemical and biological properties.
特性
CAS番号 |
55285-40-0 |
|---|---|
分子式 |
C13H8ClF3N2O2 |
分子量 |
316.66 g/mol |
IUPAC名 |
2-[2-chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-9-4-3-7(13(15,16)17)6-10(9)19-11-8(12(20)21)2-1-5-18-11/h1-6H,(H,18,19)(H,20,21) |
InChIキー |
XTAAXHZWKLXBCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide](/img/structure/B12163716.png)
![Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B12163730.png)
![3-(2-methoxyphenyl)-N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B12163731.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163734.png)
![3-(2-methoxybenzyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163735.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12163737.png)

![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)
![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)

![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)

